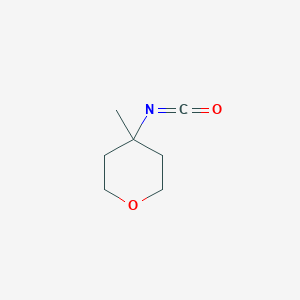

4-Isocyanato-4-methyltetrahydro-2H-pyran

Description

4-Isocyanato-4-methyltetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a methyl group and an isocyanate (-NCO) functional group at the 4-position. The isocyanate group confers high reactivity, making the compound valuable in synthesizing polyurethanes, pharmaceuticals, and agrochemical intermediates. Its rigid tetrahydropyran scaffold enhances steric stability, while the electron-withdrawing isocyanate group facilitates nucleophilic addition reactions .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

4-isocyanato-4-methyloxane |

InChI |

InChI=1S/C7H11NO2/c1-7(8-6-9)2-4-10-5-3-7/h2-5H2,1H3 |

InChI Key |

KBQANCJFIWTXKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOCC1)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The reactivity and applications of tetrahydropyran derivatives depend heavily on substituent groups. Key analogs include:

*Similarity scores (0–1) based on structural alignment with 4-methyltetrahydro-2H-pyran core .

Key Findings:

- Reactivity Differences: The isocyanate group in the title compound enables rapid reactions with alcohols or amines (e.g., urethane formation), whereas carboxylic acid derivatives (e.g., CAS 85064-61-5) participate in acid-base or coordination chemistry .

- Steric Effects: Methyl substitution at the 4-position enhances steric hindrance in all analogs, but the isocyanate’s linear geometry reduces steric clash compared to bulkier groups like -COOH .

- Isomerism: 3-Hydroxy-2-methyl-4H-pyran-4-one () demonstrates how positional isomerism alters applications; its hydroxyl group at the 3-position makes it more polar and suitable for antioxidant roles compared to the isocyanate analog .

Functional Group-Driven Properties

Isocyanate vs. Carboxylic Acid Derivatives

- Thermal Stability: Isocyanates decompose at lower temperatures (~150°C) via trimerization, while carboxylic acid derivatives (e.g., CAS 85064-61-5) are stable up to 250°C .

- Solubility: The title compound is sparingly soluble in water due to the hydrophobic isocyanate group, whereas carboxylic acid analogs exhibit moderate water solubility at high pH .

Comparison with Methoxy-Substituted Analogs

Compounds like 4-methoxytetrahydro-2H-pyran-4-carbaldehyde () highlight the role of electron-donating groups. The methoxy group increases ring electron density, reducing electrophilicity compared to the isocyanate’s electron-deficient carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.